5,6-Dichloropyridine-2,3-diamine

CAS No.: 97941-89-4

Cat. No.: VC2454843

Molecular Formula: C5H5Cl2N3

Molecular Weight: 178.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97941-89-4 |

|---|---|

| Molecular Formula | C5H5Cl2N3 |

| Molecular Weight | 178.02 g/mol |

| IUPAC Name | 5,6-dichloropyridine-2,3-diamine |

| Standard InChI | InChI=1S/C5H5Cl2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10) |

| Standard InChI Key | CHGCWQGIACIHHI-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NC(=C1Cl)Cl)N)N |

| Canonical SMILES | C1=C(C(=NC(=C1Cl)Cl)N)N |

Introduction

Chemical Identity and Structural Characteristics

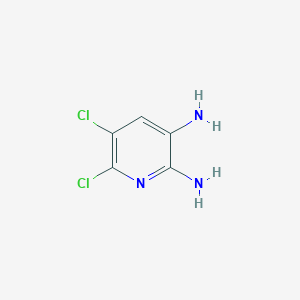

5,6-Dichloropyridine-2,3-diamine is a crystalline compound belonging to the pyridine family of heterocyclic molecules. It is characterized by a pyridine core with two adjacent amino groups and two chlorine substituents.

Basic Identification

The compound is identified by several key parameters that uniquely define its chemical identity:

| Parameter | Value |

|---|---|

| CAS Registry Number | 97941-89-4 |

| Molecular Formula | C₅H₅Cl₂N₃ |

| Molecular Weight | 178.019 g/mol |

| SMILES Notation | C1=C(C(=NC(=C1Cl)Cl)N)N |

| InChI | InChI=1S/C5H5Cl2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10) |

| InChIKey | CHGCWQGIACIHHI-UHFFFAOYSA-N |

The CAS number 97941-89-4 serves as a unique identifier for this compound in chemical databases and literature .

Synonyms and Alternative Nomenclature

This compound is known by several synonyms in chemical literature and commercial catalogs:

-

2,3-Diamino-5,6-dichloropyridine

-

5,6-dichloro-pyridine-2,3-diyldiamine

-

5,6-Dichlor-pyridin-2,3-diyldiamin

-

5,6-Dichloro-2,3-pyridinediamine

Structural Features

The molecular structure of 5,6-Dichloropyridine-2,3-diamine consists of a pyridine ring with two amino groups at the 2 and 3 positions and two chlorine atoms at the 5 and 6 positions. This arrangement of functional groups contributes to its chemical reactivity and potential applications in synthesis.

Physical and Chemical Properties

Understanding the physical and chemical properties of 5,6-Dichloropyridine-2,3-diamine is essential for its proper handling, storage, and application in research and synthesis.

Physical Properties

The physical properties of 5,6-Dichloropyridine-2,3-diamine provide insights into its behavior under various conditions:

| Property | Value |

|---|---|

| Physical State | Crystalline solid |

| Molecular Weight | 178.019 g/mol |

| Exact Mass | 176.986 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Flash Point | Not Available |

| Polar Surface Area (PSA) | 64.930 |

| LogP | 2.7152 |

The LogP value of 2.7152 indicates moderate lipophilicity, suggesting a balance between water solubility and membrane permeability .

Spectroscopic and Analytical Properties

Spectroscopic data is valuable for compound identification and purity assessment:

| Spectroscopic Parameter | Value |

|---|---|

| Predicted CCS [M+H]⁺ | 130.0 Ų |

| Predicted CCS [M+Na]⁺ | 143.8 Ų |

| Predicted CCS [M+NH₄]⁺ | 139.0 Ų |

| Predicted CCS [M+K]⁺ | 137.2 Ų |

| Predicted CCS [M-H]⁻ | 132.7 Ų |

| Predicted CCS [M+Na-2H]⁻ | 137.2 Ų |

| Predicted CCS [M]⁺ | 133.2 Ų |

| Predicted CCS [M]⁻ | 133.2 Ų |

These collision cross-section (CCS) values are useful for mass spectrometry-based identification and characterization of the compound .

Applications in Chemical Synthesis

5,6-Dichloropyridine-2,3-diamine serves as an important building block in various synthetic pathways, particularly in the preparation of complex heterocyclic systems.

Synthesis of Imidazopyridine Derivatives

One of the notable applications of 5,6-Dichloropyridine-2,3-diamine is in the synthesis of imidazopyridine derivatives, which have significant pharmacological potential. The related compound, 5-chloropyridine-2,3-diamine, has been used in the synthesis of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives, suggesting similar applications for the 5,6-dichloro analog .

These imidazopyridine derivatives have been investigated for various biological activities including:

General Synthetic Utility

The presence of two amino groups makes this compound a versatile precursor for the synthesis of:

-

Fused heterocyclic systems

-

Compounds with potential pharmacological activities

-

Novel materials with specialized properties

The reactivity of the amino groups, in combination with the electron-withdrawing effects of the chlorine substituents, creates a unique reactivity profile that can be exploited in various synthetic strategies.

| Classification | Code/Information |

|---|---|

| HS Code | 2933399090 |

| Description | Other compounds containing an unfused pyridine ring in the structure |

| VAT | 17.0% |

| Tax rebate rate | 13.0% |

| MFN tariff | 6.5% |

| General tariff | 20.0% |

These classifications are relevant for international trade and regulatory compliance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume